molecular formula C16H18BrN5O B4702142 3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL

3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL

Cat. No.: B4702142
M. Wt: 376.25 g/mol
InChI Key: NKYYKDZROLLCLP-UHFFFAOYSA-N
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Description

3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromopyridyl group, dimethyl substitutions, and a pyrrolopyrimidine core

Preparation Methods

The synthesis of 3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.

Scientific Research Applications

3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain kinases or enzymes by binding to their active sites and blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular communication .

Comparison with Similar Compounds

3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[[7-(5-bromopyridin-2-yl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O/c1-10-11(2)22(13-5-4-12(17)8-19-13)16-14(10)15(20-9-21-16)18-6-3-7-23/h4-5,8-9,23H,3,6-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYYKDZROLLCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCO)C3=NC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL
Reactant of Route 2
Reactant of Route 2
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL
Reactant of Route 3
Reactant of Route 3
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL
Reactant of Route 4
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL
Reactant of Route 5
Reactant of Route 5
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL
Reactant of Route 6
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL

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